molecular formula C12H9N3O B11889477 3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile

3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile

Cat. No.: B11889477
M. Wt: 211.22 g/mol
InChI Key: GQFFRPWLNGRROC-UHFFFAOYSA-N
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Description

3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazine ring substituted with a hydroxymethyl group and a phenyl group, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-(hydroxymethyl)benzaldehyde with 2-cyanopyrazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(4-(Carboxyphenyl)pyrazine-2-carbonitrile.

    Reduction: 3-(4-(Hydroxymethyl)phenyl)pyrazine-2-amine.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its versatile chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Phenyl)pyrazine-2-carbonitrile: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    3-(4-(Methoxymethyl)phenyl)pyrazine-2-carbonitrile: Contains a methoxymethyl group instead of a hydroxymethyl group, potentially altering its chemical properties.

Uniqueness

3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile is unique due to the presence of both the hydroxymethyl and nitrile groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

3-[4-(hydroxymethyl)phenyl]pyrazine-2-carbonitrile

InChI

InChI=1S/C12H9N3O/c13-7-11-12(15-6-5-14-11)10-3-1-9(8-16)2-4-10/h1-6,16H,8H2

InChI Key

GQFFRPWLNGRROC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=NC=CN=C2C#N

Origin of Product

United States

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